Azocyclotin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azocyclotin is synthesized through the reaction of tricyclohexyltin hydroxide with 1,2,4-triazole. The reaction typically occurs under controlled conditions to ensure the formation of the desired product without significant by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where tricyclohexyltin hydroxide is reacted with 1,2,4-triazole in the presence of suitable solvents and catalysts. The reaction mixture is then purified through various techniques such as crystallization and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Azocyclotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where the triazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Azocyclotin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its role as an acaricide.
Medicine: Investigated for its potential therapeutic applications, including its effects on cellular processes and its potential as an anti-cancer agent.
Mechanism of Action
Azocyclotin exerts its effects by inhibiting mitochondrial ATP synthase, which disrupts the production of ATP in cells. This inhibition leads to a decrease in cellular energy levels, ultimately causing cell death. The molecular targets of this compound include the mitochondrial ATP synthase complex and other related pathways involved in energy production .
Comparison with Similar Compounds
Cyhexatin: Chemically related to azocyclotin and also used as an acaricide.
Tributyltin Chloride: Another organotin compound with similar applications but different chemical structure and properties.
Triphenyltin Chloride: Similar in its use as a pesticide but differs in its chemical structure and specific applications.
Uniqueness of this compound: this compound is unique due to its specific breakdown products, cyhexatin and 1,2,4-triazole, which contribute to its distinct toxicological profile and effectiveness as an acaricide. Its ability to control resistant strains of spider mites also sets it apart from other similar compounds .
Properties
IUPAC Name |
tricyclohexyl(1,2,4-triazol-1-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHBDDJJTDTLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058091 | |
Record name | Azocyclotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
Record name | Azocyclotin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3790 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C. | |
Record name | AZOCYCLOTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.5X10-13 mm Hg at 25 °C | |
Record name | AZOCYCLOTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
41083-11-8 | |
Record name | Azocyclotin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41083-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azocyclotin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041083118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azocyclotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tricyclohexylstannyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZOCYCLOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4YRQ367KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | AZOCYCLOTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C (decomposes) | |
Record name | AZOCYCLOTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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